Anti‑Histaminic H₁ Potency: Mequitazine Sulfoxide vs. Parent Drug Mequitazine in Guinea‑Pig Ileum
In a direct head‑to‑head comparative study, the anti‑histaminic activity of mequitazine sulfoxide (LM‑209 SO) was measured against the parent compound mequitazine (LM‑209) using electrically stimulated guinea‑pig ileum [1]. The sulfoxide exhibited approximately 8‑fold lower potency than the parent drug. This quantitative difference establishes that mequitazine sulfoxide is a significantly weaker H₁ antagonist, making it unsuitable as a therapeutic substitute but essential as a biomarker of metabolic inactivation.
| Evidence Dimension | Anti-histaminic activity (H₁ receptor antagonism) |
|---|---|
| Target Compound Data | Potency ratio: ~1/8 of mequitazine |
| Comparator Or Baseline | Mequitazine (LM-209); potency defined as 1 (reference) |
| Quantified Difference | Approximately 8-fold reduction in anti-histaminic potency (sulfoxide = 12.5% of parent activity) |
| Conditions | Excised guinea-pig ileum; in vitro organ bath assay |
Why This Matters
This confirms that mequitazine sulfoxide serves as a marker of metabolic inactivation rather than an active moiety, which is critical for correctly interpreting pharmacokinetic/pharmacodynamic correlations in mequitazine bioequivalence studies.
- [1] Hojo M, Nagasaka Y, Katayama O, Serizawa I. [Pharmacological study of Mequitazine (LM-209). (V). Pharmacological actions of a main metabolite of LM-209, mequitazine sulfoxide (LM-209 SO) (author's transl)]. Nihon Yakurigaku Zasshi. 1981 Nov;78(5):431-8. PMID: 6120129. View Source
